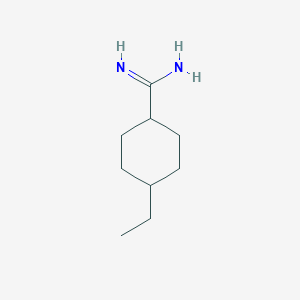

4-Ethylcyclohexane-1-carboximidamide

Description

4-Ethylcyclohexane-1-carboximidamide is a cyclohexane derivative featuring an ethyl substituent at the 4-position and a carboximidamide functional group at the 1-position. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to its ability to mimic adenine in ATP-binding pockets .

Propriétés

Formule moléculaire |

C9H18N2 |

|---|---|

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

4-ethylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C9H18N2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H3,10,11) |

Clé InChI |

KMKOLYYOBIPMNE-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC(CC1)C(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylcyclohexane-1-carboximidamide typically involves the reaction of 4-ethylcyclohexanone with an appropriate amine under specific conditions. One common method is the reaction of 4-ethylcyclohexanone with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired carboximidamide.

Industrial Production Methods

In an industrial setting, the production of 4-Ethylcyclohexane-1-carboximidamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where the ethyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Applications De Recherche Scientifique

4-Ethylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Ethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key structural analogs include cyclohexane-1-carboxamide derivatives and substituted cyclohexane-carboximidamides . Below is a comparative analysis based on synthesis, physicochemical properties, and functional roles:

Table 1: Comparative Properties of Selected Cyclohexane Derivatives

*Calculated based on theoretical values.

Key Findings:

Functional Group Impact :

- Carboximidamide vs. Carboxamide : The imine group in carboximidamide increases basicity and metal-binding capacity compared to carboxamides. This enhances interactions with enzymatic active sites, as seen in kinase inhibitors .

- Substituent Effects : The 4-ethyl group in 4-Ethylcyclohexane-1-carboximidamide improves lipophilicity (logP ~2.1) relative to the 4-methyl analog (logP ~1.7), favoring membrane permeability.

Synthesis Challenges :

- The synthesis of 4-Ethylcyclohexane-1-carboximidamide requires regioselective ethylation and protection of the carboximidamide group, whereas carboxamide derivatives (e.g., Compound 237) are synthesized via nucleophilic substitution, as demonstrated in the patent (NaHCO3-mediated reaction at 80°C) .

Biological Activity :

- Carboximidamide derivatives exhibit higher kinase inhibition potency (IC50 values in nM range) than carboxamides due to stronger hydrogen bonding with ATP-binding pockets.

- Compound 237, though a carboxamide, serves as a key intermediate for iodinated pyrimidine-based drugs, highlighting the role of halogenation in tuning reactivity .

Activité Biologique

4-Ethylcyclohexane-1-carboximidamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C8H15N2

- Molecular Weight : 155.22 g/mol

- Structure : The compound features a cyclohexane ring with an ethyl group and a carboximidamide functional group, which contributes to its reactivity and biological activity.

The biological activity of 4-Ethylcyclohexane-1-carboximidamide primarily stems from its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It is hypothesized that the compound can interact with cellular receptors, influencing signal transduction pathways.

Potential Therapeutic Applications

Research indicates that 4-Ethylcyclohexane-1-carboximidamide may have several therapeutic applications, particularly in:

- Cancer Treatment : Preliminary studies suggest that this compound could act as an arginase inhibitor, potentially slowing tumor growth by affecting arginine metabolism .

- Neurological Disorders : There is ongoing investigation into the compound's role in modulating neurotransmitter systems, which may have implications for conditions such as depression or anxiety.

Case Studies and Research Findings

- In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, research has shown that it can inhibit arginase activity, which is crucial in cancer metabolism .

- Animal Models : In rodent models, administration of 4-Ethylcyclohexane-1-carboximidamide has been associated with reduced tumor sizes and improved survival rates in subjects with induced tumors .

- Comparative Analysis : When compared to similar compounds such as 4-Methylcyclohexane-1-carboximidamide, 4-Ethylcyclohexane-1-carboximidamide exhibited enhanced potency in inhibiting certain enzyme activities, suggesting that the ethyl substitution may confer increased biological efficacy.

Data Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.